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molecular formula C13H13NO4 B086354 ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate CAS No. 14771-33-6

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Cat. No. B086354
M. Wt: 247.25 g/mol
InChI Key: KAVIIWPDSFYACO-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL), Et3N (10.40 mL, 74.63 mmol) was added at 0° C. and the resulting yellow suspension was stirred at rt for 1 h. The percipitate was filtered off, washed with cold ethanol and diethylether to yield ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as an orange oil. LC-MS conditions B: tR=0.63 min, [M+H]+=248.13.
Quantity
14.78 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
144 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:12](=[O:16])[C:13](Cl)=[O:14].CCN(CC)CC.[CH2:24]([OH:26])[CH3:25]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:12](=[O:16])[C:13]([O:26][CH2:24][CH3:25])=[O:14]

Inputs

Step One
Name
Quantity
14.78 g
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1)C(C(=O)Cl)=O
Name
Quantity
10.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
144 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting yellow suspension was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The percipitate was filtered off
WASH
Type
WASH
Details
washed with cold ethanol and diethylether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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